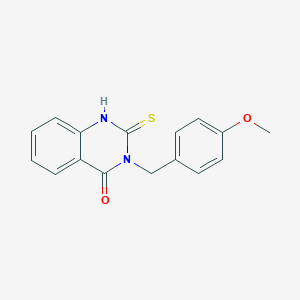

2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIJHAYTQITKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The 2-Mercapto-Quinazolinone Scaffold: A Versatile Platform for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone core, a bicyclic heterocyclic structure, is a cornerstone in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1] The 2-mercapto-quinazolinone variant, in particular, has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the key therapeutic targets of 2-mercapto-quinazolinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will explore its significant potential in oncology, infectious diseases, and inflammation, offering a technical resource for the rational design and development of next-generation therapeutics based on this versatile chemical entity.

The 2-Mercapto-Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone scaffold consists of a fused benzene and pyrimidine ring system.[2] The 2-mercapto-quinazolinone is a specific derivative of quinazolin-4(3H)-one, characterized by a thiol (-SH) group at the C2 position. This sulfur-containing moiety provides a key reactive handle for synthetic modification, allowing for the creation of diverse chemical libraries with a wide range of substituents. This structural flexibility is a primary reason for the scaffold's broad pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The ability to readily modify the scaffold at the sulfur atom, as well as at other positions on the quinazolinone ring, allows for the fine-tuning of physicochemical properties and target engagement. This has made it an attractive starting point for numerous drug discovery campaigns.

Major Therapeutic Areas and Molecular Targets

The therapeutic potential of 2-mercapto-quinazolinone derivatives spans several critical disease areas. Below, we detail the most promising applications and their underlying molecular targets.

Anticancer Activity

The quinazolinone nucleus is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting protein kinases.[6][7] Derivatives of the 2-mercapto-quinazolinone scaffold have expanded on this legacy by engaging a variety of anticancer targets.

Key Anticancer Targets:

-

Epidermal Growth Factor Receptor (EGFR): As with other quinazoline derivatives, some 2-mercapto-quinazolinone compounds have shown inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer and other solid tumors.[3][4] Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[7]

-

Tubulin Polymerization: Microtubules are essential for mitosis, making them a prime target for anticancer drugs.[4] Certain 2-styrylquinazolin-4(3H)-ones, which can be synthesized from the 2-mercapto precursor, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]

-

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylic acid, which are essential for cell growth and proliferation.[8] Inhibition of DHFR is a validated anticancer strategy, and some 2-mercapto-quinazoline-4-one analogs have demonstrated potent DHFR inhibitory activity.[8][9]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways.[3] Quinazoline-2,4(1H,3H)-dione derivatives, accessible from the 2-mercapto scaffold, have exhibited PARP-1 inhibitory activity in the nanomolar range.[3][4]

-

Induction of Apoptosis: Many 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have demonstrated the ability to induce apoptosis in cancer cells.[3] The presence of allyl and/or benzyl groups at positions 2 and 3 of the quinazoline nucleus appears to be important for this activity.[3]

Illustrative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the central role of EGFR in cell signaling and how its inhibition by quinazolinone derivatives can block pro-survival pathways like the PI3K/Akt pathway.

Figure 1: EGFR signaling pathway and inhibition by 2-mercapto-quinazolinone derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The 2-mercapto-quinazolinone scaffold has shown significant promise in this area.

Key Antimicrobial Targets:

-

Type II NADH Dehydrogenase (NDH-2): This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis (Mtb) and other pathogens, and it lacks a homolog in mammals, making it an attractive drug target.[10][11][12] A series of 2-mercapto-quinazolinones have been identified as potent, non-competitive inhibitors of Mtb NDH-2, acting at an allosteric site.[10][13][14] Inhibition of NDH-2 disrupts the electron transport chain, leading to a decrease in oxygen consumption and ATP production, ultimately causing bacterial cell death.[10][11]

-

General Antibacterial and Antifungal Mechanisms: While specific targets are still under investigation for many compounds, various derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[4][15] The mechanism is thought to involve interactions with the microbial cell wall and DNA structures.[4]

Quantitative Data on NDH-2 Inhibition

| Compound Class | Target Organism | Target Enzyme | Potency | Reference |

| 2-Mercapto-quinazolinones | M. tuberculosis | NDH-2 | Nanomolar IC50 | [10][13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been investigated for their ability to modulate inflammatory pathways.

Key Anti-inflammatory Targets:

-

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[5] Several 2-substituted mercapto-4(3H)-quinazolinones have been shown to be potent and selective inhibitors of COX-2.[5][16] Molecular docking studies suggest these compounds fit well into the COX-2 active site while having poor interactions with the COX-1 isoform, which is desirable for reducing gastrointestinal side effects.[5]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of many pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.[17] Quinazolinone derivatives have been shown to inhibit the expression of these inflammatory genes by targeting the NF-κB pathway.[17]

Methodologies for Target Validation and Compound Screening

A robust and systematic approach is essential for evaluating the therapeutic potential of novel 2-mercapto-quinazolinone derivatives.

Experimental Screening Workflow

The following workflow provides a logical progression from initial hit identification to in vivo validation.

Figure 2: A typical screening workflow for evaluating therapeutic candidates.

Key Experimental Protocols

Protocol 3.2.1: In Vitro COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

-

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The colorimetric signal is inversely proportional to COX-2 inhibition.

-

Methodology:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

Add the purified COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of the test compound (typically in DMSO) to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate (e.g., TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

-

Protocol 3.2.2: Mtb NDH-2 Enzyme Kinetics Assay

-

Objective: To characterize the inhibitory mechanism of a compound against Mtb NDH-2.

-

Principle: The activity of NDH-2 is measured by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

-

Methodology:

-

Express and purify recombinant Mtb NDH-2.

-

Prepare an assay buffer (e.g., phosphate buffer, pH 7.5).

-

In a quartz cuvette, mix the buffer, various concentrations of the test compound, and a fixed concentration of NADH.

-

Initiate the reaction by adding the NDH-2 enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (NADH) and the inhibitor.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A non-competitive inhibition pattern suggests binding to an allosteric site.[10][14]

-

Protocol 3.2.3: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Future Directions and Conclusion

The 2-mercapto-quinazolinone scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on:

-

Structure-Based Drug Design: With an increasing number of crystal structures of targets in complex with quinazolinone inhibitors becoming available, rational, structure-guided design will play a more significant role in optimizing potency and selectivity.[10][12]

-

Hybrid Molecules: The creation of hybrid molecules that combine the 2-mercapto-quinazolinone scaffold with other known pharmacophores is a promising strategy to enhance activity or achieve multi-target engagement.[6]

-

Targeting Novel Pathways: As our understanding of disease biology evolves, this versatile scaffold will undoubtedly be explored against new and emerging therapeutic targets.

References

-

2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. ACS Publications.

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Dove Press.

-

The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. BOC Sciences.

-

2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. University of Dundee.

-

SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate.

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (PMC).

-

Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. PubMed.

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate.

-

2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed.

-

2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. National Institutes of Health (PMC).

-

SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate.

-

Structure of Mycobacterial NDH-2 Bound to a 2-Mercapto-Quinazolinone Inhibitor. bioRxiv.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (PMC).

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. National Institutes of Health (PMC).

-

Structure of mycobacterial NDH-2 bound to a 2-mercapto-quinazolinone inhibitor. bioRxiv.

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Institutes of Health (PMC).

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. National Institutes of Health (PMC).

-

Biological Activity of Quinazolinones. ResearchGate.

-

Design and synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives and their anti-inflammatory activity. RSC Publishing.

-

Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed.

Sources

- 1. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. 2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. - WCAIR [wcair.dundee.ac.uk]

- 14. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Synthesis Protocol for 2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Application Note and Protocol: A-1024

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are known for a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It details the reaction mechanism, necessary reagents and equipment, a meticulously outlined experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1][3] The incorporation of a mercapto group at the 2-position and a substituted benzyl group at the 3-position can significantly modulate the pharmacological profile of these compounds. The target molecule, this compound, is synthesized through a well-established one-pot condensation reaction between anthranilic acid and 4-methoxybenzyl isothiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to yield the desired quinazolinone ring system.[4]

Reaction Scheme

The synthesis proceeds in a one-pot reaction as follows:

Sources

Application Notes and Protocols: Molecular Docking Simulation of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one with EGFR

Foreword for the Drug Discovery Professional

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] Its dysregulation is a hallmark of numerous malignancies, making the design of potent and selective inhibitors a cornerstone of modern oncology research.[2] Quinazolinone scaffolds have emerged as a privileged structure in the development of EGFR inhibitors, with several approved drugs featuring this core.[3][4] This document provides a comprehensive, in-depth guide to performing a molecular docking simulation of a novel quinazolinone derivative, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, with the EGFR tyrosine kinase domain.

This is not merely a list of procedural steps. As researchers, scientists, and drug development professionals, our objective is to understand the intricate dance between a ligand and its target. Therefore, this guide is structured to provide not only the "how" but, more critically, the "why" behind each methodological choice. We will delve into the causality of each step, from protein and ligand preparation to the nuanced interpretation of docking results, grounding our protocol in established scientific principles and field-proven insights. Our aim is to equip you with a robust, self-validating workflow that fosters a deeper understanding of the molecular interactions at play and empowers you to make informed decisions in your drug discovery endeavors.

I. The Scientific Rationale: Targeting EGFR with a Novel Quinazolinone

The EGFR signaling cascade is a complex network that, when functioning correctly, governs essential cellular processes like proliferation, differentiation, and survival.[5] However, mutations or overexpression of EGFR can lead to its constitutive activation, driving uncontrolled cell growth and tumorigenesis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's active site have proven to be an effective therapeutic strategy.[6]

The quinazolinone core is a well-established pharmacophore for EGFR inhibition, known for its ability to form key interactions within the ATP-binding pocket.[3][7] The subject of our study, this compound, is a derivative of this promising scaffold.[8][9] Molecular docking allows us to computationally model the binding of this ligand to EGFR, predicting its binding affinity and pose. This in silico approach is a cost-effective and rapid method to prioritize compounds for further experimental validation, a cornerstone of modern drug discovery pipelines.[10]

Below is a conceptual diagram of the EGFR signaling pathway, highlighting the point of intervention for TKIs.

Caption: EGFR signaling pathway and TKI inhibition.

II. Experimental Workflow: A Self-Validating System

A robust molecular docking protocol is a self-validating system. This means that each step is designed to minimize errors and ensure the biological relevance of the final results. The following workflow is designed with this principle in mind.

Caption: Overall molecular docking workflow.

III. Detailed Protocols and Methodologies

Part 1: Preparation of the EGFR Target Protein

Causality: The quality of the initial protein structure is paramount for a meaningful docking simulation. We begin with a crystallographic structure from the Protein Data Bank (PDB).[11] It is crucial to prepare this structure by removing non-essential molecules (like water and co-crystallized ligands), repairing any missing atoms or residues, and adding hydrogen atoms appropriate for a physiological pH. This ensures that the electrostatic and steric properties of the binding site are accurately represented.

Protocol:

-

Structure Retrieval:

-

Navigate to the RCSB Protein Data Bank ([Link]).

-

Search for an appropriate crystal structure of the EGFR tyrosine kinase domain. For this study, we will use PDB ID: 2GS6 , which represents the active conformation of the EGFR kinase domain.[12] This choice is critical as we are investigating an ATP-competitive inhibitor.

-

Download the structure in PDB format.

-

-

Protein Cleanup using AutoDockTools (ADT):

-

Launch ADT.

-

Go to File > Read Molecule and open the downloaded 2GS6.pdb file.

-

Remove Water Molecules: Water molecules in the crystal structure can interfere with the docking process unless they are known to play a critical role in ligand binding. For a standard docking procedure, they are typically removed. Select Edit > Delete Water.

-

Remove Co-crystallized Ligands/Ions: The 2GS6 structure contains a co-crystallized ligand and other non-protein atoms. These must be removed to make the binding site accessible to our ligand. In the ADT dashboard, select the non-protein chains and delete them.

-

Add Polar Hydrogens: Hydrogen atoms are often not resolved in crystal structures but are essential for calculating interactions. Go to Edit > Hydrogens > Add, and select Polar only.

-

Assign Charges: Partial atomic charges are necessary for calculating electrostatic interactions. We will use the Gasteiger charging method, a widely accepted and computationally efficient method.[13] Go to Edit > Charges > Compute Gasteiger.

-

Save as PDBQT: The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina. Go to File > Save > Write PDBQT and save the prepared protein as EGFR_protein.pdbqt.

-

Part 2: Preparation of the Ligand

Causality: The ligand's three-dimensional structure, protonation state, and torsional flexibility directly influence its ability to bind to the receptor. We will obtain the ligand structure from PubChem and prepare it to define its rotatable bonds, which allows the docking algorithm to explore different conformations.

Protocol:

-

Ligand Retrieval:

-

Ligand Preparation using AutoDockTools (ADT):

-

In ADT, go to Ligand > Input > Open and select the downloaded SDF file.

-

Add Hydrogens and Assign Charges: Similar to the protein, add polar hydrogens and compute Gasteiger charges.

-

Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of induced fit. ADT can automatically detect rotatable bonds. Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds.

-

Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the prepared ligand as ligand.pdbqt.

-

Part 3: Grid Box Generation

Causality: The docking simulation needs to be focused on a specific region of the protein, the binding site. We define a "grid box," a three-dimensional cube that encompasses the active site. The size and center of this box are critical parameters. A box that is too small may exclude important interacting residues, while one that is too large will unnecessarily increase computation time and may lead to non-specific binding poses. We will center our grid box on the known ATP-binding site.

Protocol:

-

Identify the Binding Site:

-

In ADT, with the EGFR_protein.pdbqt loaded, go to Grid > Macromolecule > Choose and select the EGFR protein.

-

The ATP-binding site of EGFR is well-characterized and is located in the cleft between the N- and C-lobes of the kinase domain. Key residues in this pocket include Met793 in the hinge region.[14] We will center our grid box around this region.

-

-

Define the Grid Box:

-

Go to Grid > Grid Box.... A window will appear with sliders to adjust the dimensions and center of the grid box.

-

Adjust the center_x, center_y, and center_z coordinates to position the box over the ATP-binding site.

-

Set the size_x, size_y, and size_z dimensions. A common starting point is a 25 x 25 x 25 Å box, which is generally sufficient to cover the active site and allow for ligand flexibility.

-

Visually inspect the grid box in the viewer to ensure it fully encompasses the binding pocket.

-

Record the center and size coordinates. These will be required for the Vina configuration file.

-

Part 4: Performing the Molecular Docking with AutoDock Vina

Causality: AutoDock Vina uses a sophisticated scoring function and search algorithm to predict the binding affinity and pose of the ligand.[15] The scoring function approximates the Gibbs free energy of binding (ΔG), with more negative values indicating stronger binding. Vina performs multiple independent docking runs to ensure a thorough exploration of the conformational space.

Protocol:

-

Create a Configuration File:

-

Create a text file named conf.txt.

-

Add the following lines to the file, replacing the coordinate values with those you recorded from the grid box generation step:

-

-

Run AutoDock Vina:

-

Open a command line terminal.

-

Navigate to the directory containing your EGFR_protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.

-

Execute the following command:

-

Vina will now perform the docking simulation. This may take a few minutes depending on your system's performance.

-

IV. Analysis and Interpretation of Docking Results

Causality: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. A critical analysis of these results is essential to derive meaningful biological insights. We must look beyond the numerical score and examine the specific molecular interactions that stabilize the predicted complex.

Quantitative Data Summary

AutoDock Vina will generate a log file (docking_log.txt) containing a table of the top binding poses and their corresponding binding affinities.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -9.2 | 0.000 | 0.000 |

| 2 | -8.9 | 1.854 | 2.431 |

| 3 | -8.7 | 2.112 | 3.015 |

| 4 | -8.5 | 1.987 | 2.876 |

| 5 | -8.3 | 2.345 | 3.543 |

| ... | ... | ... | ... |

This is an example table; your results will vary.

Interpretation:

-

Binding Affinity: The binding affinity is an estimate of the binding free energy. More negative values suggest a more favorable binding interaction.[16] A value below -7.0 kcal/mol is generally considered a good starting point for a potential inhibitor.

-

RMSD: The Root Mean Square Deviation (RMSD) values indicate the conformational similarity between the different binding poses. A low RMSD between the top poses suggests that the docking has converged to a consistent binding mode.[17]

Qualitative Analysis of Molecular Interactions

Protocol using PyMOL:

-

Load the Results:

-

Open PyMOL.

-

Go to File > Open and load your EGFR_protein.pdbqt file.

-

Go to File > Open and load the docking_results.pdbqt file. This file contains the different predicted binding poses of your ligand.

-

-

Visualize the Top Binding Pose:

-

In the object menu on the right, you will see your protein and the docking results. By default, all poses are shown. You can toggle between them using the scene controls at the bottom of the viewer. Focus on the top-ranked pose (Mode 1).

-

Display the protein as a cartoon and the ligand as sticks for clarity.

-

Color the protein and ligand distinctively.

-

-

Identify Key Interactions:

-

Hydrogen Bonds: Hydrogen bonds are critical for the specificity and affinity of ligand binding.[18] In PyMOL, you can identify potential hydrogen bonds by using the Action button for the ligand object, selecting find > polar contacts > within selection.

-

Hydrophobic Interactions: The ATP-binding pocket of EGFR is largely hydrophobic.[19][20] Identify the hydrophobic residues surrounding the ligand. These interactions are crucial for the overall stability of the complex.

-

Pi-Stacking and Other Interactions: Look for potential pi-stacking interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe) in the active site.

-

Expected Interactions for a Quinazolinone Inhibitor:

Based on known EGFR-quinazoline inhibitors, we expect to see certain key interactions:[3][7][14]

-

A hydrogen bond between one of the nitrogen atoms of the quinazolinone core and the backbone amide of Met793 in the hinge region. This is a hallmark interaction for many EGFR TKIs.

-

Hydrophobic interactions between the quinazolinone ring system and hydrophobic residues such as Leu718, Val726, Ala743, and Leu844 .

-

The 4-methoxybenzyl group is likely to occupy a hydrophobic pocket, potentially forming interactions with residues like Met766 and Leu788 .

The visualization below illustrates a hypothetical binding mode highlighting these key interactions.

Caption: Key molecular interactions with EGFR.

V. Conclusion and Future Directions

This guide has outlined a detailed and scientifically-grounded protocol for the molecular docking of this compound with the EGFR tyrosine kinase domain. By following this workflow, researchers can generate reliable predictions of binding affinity and identify the key molecular interactions driving complex formation.

The results from this in silico study provide a strong foundation for further investigation. The top-ranked poses with favorable binding energies and biologically relevant interactions represent promising hypotheses for how this compound may inhibit EGFR. The next logical steps would involve:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

-

In Vitro Kinase Assays: To experimentally determine the IC50 value of the compound against EGFR.

-

Cell-Based Assays: To evaluate the compound's ability to inhibit EGFR-driven cell proliferation.

By integrating computational methods with experimental validation, we can accelerate the discovery and development of novel and effective cancer therapeutics.

VI. References

-

Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Retrieved from [Link]

-

Zhao, Y., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1225. Available from: [Link]

-

Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447. Available from: [Link]

-

Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Available from: [Link]

-

Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP [Video]. YouTube. Available from: [Link]

-

Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. Available from: [Link]

-

Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. Available from: [Link]

-

Biotecnika. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications [Video]. YouTube. Available from: [Link]

-

Jhoti, H., et al. (2013). Fragment-based drug discovery: a review of "rules" and trends. Nature reviews Drug discovery, 12(1), 55-66. Available from: [Link]

-

Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilinoquinazoline and 4-anilinopyrido [3, 4-d] pyrimidine inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor-2. Journal of medicinal chemistry, 43(7), 1380-1397. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 23(11), 2969. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Engler, J. R., et al. (2004). Analysis of EGFR binding hotspots for design of new EGFR inhibitory biologics. Protein Science, 13(5), 1264-1275. Available from: [Link]

-

Park, J.H., Liu, Y., Lemmon, M.A., & Radhakrishnan, R. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. Available from: [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from: [Link]

-

The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from: [Link]

-

ResearchGate. (n.d.). Binding interactions of quinazoline 10 in the active site of crystal structure of EGFR (PDB ID 1XKK). Retrieved from: [Link]

-

RCSB PDB. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from: [Link]

-

ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Retrieved from: [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available from: [Link]

-

Roskoski Jr, R. (2014). Small molecule EGFR inhibitors as anti-cancer agents: Discovery, mechanisms of action, and opportunities. Pharmacological research, 81, 1-13. Available from: [Link]

-

ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from: [Link]

-

Siddique, M., et al. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). Available from: [Link]

-

ResearchGate. (n.d.). Hydrophobic interactions of synthesised compounds with EGFR tyrosine kinase protein. Retrieved from: [Link]

-

ResearchGate. (2013, April 19). How to analyze Autodock vina results? How to interpret Autodock vina score values? What is basic cutoff parameters for Autodock vina results?. Retrieved from: [Link]

-

Khair, S., & P, P. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of biomedical and pharmaceutical research, 3(1), 74-81. Available from: [Link]

-

Al-Omary, F. A., et al. (2016). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3, 4, 5-trimethoxybenzyl)-4 (3H)-quinazolinone analogues. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 118-127. Available from: [Link]

-

Zhao, Y., et al. (2017). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific reports, 7(1), 1-12. Available from: [Link]

-

Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Available from: [Link]

-

Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature reviews Cancer, 5(5), 341-354. Available from: [Link]

-

Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Available from: [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. Available from: [Link]

-

OrganoMed. (2020, August 16). Autodock Vina Result Analysis [Video]. YouTube. Available from: [Link]

-

Seshadri, R., & Weinstein, I. B. (1992). Principles of molecular carcinogenesis. Holland-Frei Cancer Medicine. 3rd edition, 1-20. Available from: [Link]

-

Cross, D. A., et al. (2014). Acquired resistance to the T790M gatekeeper-mutant-specific EGFR inhibitor AZD9291 in lung cancer cells is associated with a C797S mutation. Cancer discovery, 4(9), 1036-1045. Available from: [Link]

-

Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Available from: [Link]

-

Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

-

Oncotarget. (2016, August 9). The coexistence of MET over-expression and an EGFR T790M mutation is related to acquired resistance to EGFR tyrosine kinase inhibitors in advanced.... Retrieved from: [Link]

-

ResearchGate. (n.d.). Hydrogen Bonds Analysis with MD Simulation for the EGFR Inhibitors within the ATP Active Site. Retrieved from: [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from: [Link]

-

Ciardiello, F., et al. (2008). Targeted inhibitors of EGFR: structure, biology, biomarkers, and clinical applications. Clinical Cancer Research, 14(20), 6470-6476. Available from: [Link]

-

S, S., et al. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 23(15), 8345. Available from: [Link]

-

Ercan, D., et al. (2010). Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET. Cancer research, 70(18), 7244-7254. Available from: [Link]

-

ResearchGate. (2025, August 6). Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. Retrieved from: [Link]

Sources

- 1. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. The coexistence of MET over-expression and an EGFR T790M mutation is related to acquired resistance to EGFR tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. youtube.com [youtube.com]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. static.igem.wiki [static.igem.wiki]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Greener Approaches to a Privileged Scaffold: Application Notes on the Synthesis of 2-Mercapto-Substituted Quinazolin-4(3H)-ones

Introduction: The Significance of Quinazolinones and the Imperative for Green Synthesis

Quinazolin-4(3H)-ones and their derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, have established them as "privileged scaffolds" in drug discovery.[1] Specifically, 2-mercapto-substituted quinazolin-4(3H)-ones are key intermediates in the synthesis of various biologically active molecules.

Traditionally, the synthesis of these compounds has often relied on methods that involve harsh reaction conditions, toxic solvents, and complex purification procedures, contributing to significant environmental waste. The principles of green chemistry advocate for the development of more sustainable and environmentally benign synthetic methodologies. This guide provides detailed application notes and protocols for the green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones, focusing on techniques that minimize environmental impact while maintaining high efficiency and yield.

Core Principles of Green Synthesis for Quinazolinones

The green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones is guided by several key principles:

-

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign alternatives such as water, deep eutectic solvents (DESs), or performing reactions under solvent-free conditions.

-

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation and ultrasound assistance to accelerate reaction rates and reduce energy consumption.

-

Catalysis: Utilizing recyclable and non-toxic catalysts to improve reaction efficiency and selectivity.

-

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

-

One-Pot Syntheses: Combining multiple reaction steps into a single pot to reduce solvent usage, purification steps, and overall waste generation.

Green Synthetic Methodologies and Protocols

This section details various green synthetic approaches for 2-mercapto-substituted quinazolin-4(3H)-ones, providing both the rationale behind the methodology and step-by-step protocols.

Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles.[2][3][4] The targeted heating of polar molecules by microwaves leads to rapid and uniform heating, which can accelerate reaction rates and promote otherwise sluggish transformations.

Deep eutectic solvents (DESs) are a class of green solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, non-toxic, and have low vapor pressure.[5] The combination of microwave irradiation with DESs creates a highly efficient and sustainable synthetic system.[5][6]

Rationale: Choline chloride:urea (1:2) is a commonly used DES that acts as both a solvent and a catalyst.[5] Microwave heating accelerates the reaction between an anthranilic acid derivative and an isothiocyanate within the DES, leading to the rapid formation of the desired 2-mercaptoquinazolin-4(3H)-one.

Step-by-Step Protocol:

-

Preparation of the Deep Eutectic Solvent (Choline Chloride:Urea 1:2):

-

In a clean, dry beaker, combine choline chloride (1 molar equivalent) and urea (2 molar equivalents).

-

Heat the mixture at 80-90°C with stirring until a clear, homogeneous liquid is formed.[5]

-

Allow the DES to cool to room temperature before use.

-

-

Reaction Setup:

-

In a microwave-safe reaction vessel, add the substituted anthranilic acid (1 mmol), the appropriate isothiocyanate (1.1 mmol), and the prepared choline chloride:urea DES (2-3 mL).

-

Seal the vessel and place it in the microwave reactor.

-

-

Microwave Irradiation:

-

Irradiate the reaction mixture at a controlled temperature (e.g., 100-120°C) and power (e.g., 100-300 W) for a short duration (typically 5-15 minutes).[7] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, add water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-mercapto-substituted quinazolin-4(3H)-one.

-

Visualization of the Workflow:

Caption: Workflow for microwave-assisted synthesis in a deep eutectic solvent.

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Microwave-assisted synthesis in water can be a highly effective method for certain reactions.[8][9]

Rationale: The use of water as a solvent under microwave irradiation can promote the reaction through its high dielectric constant and ability to form hydrogen bonds. For some substrates, the addition of a phase-transfer catalyst like β-cyclodextrin may be necessary to enhance solubility and reaction rates.[10]

Step-by-Step Protocol:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, add the substituted anthranilic acid (1 mmol), the appropriate isothiocyanate (1.1 mmol), and water (5-10 mL).

-

If necessary, add a catalytic amount of β-cyclodextrin (e.g., 0.1 mmol).[10]

-

Seal the vessel and place it in the microwave reactor.

-

-

Microwave Irradiation:

-

Irradiate the reaction mixture at a controlled temperature (e.g., 120-150°C) and power for a specified time (e.g., 10-30 minutes). Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After cooling, the product may precipitate directly from the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Ultrasound irradiation promotes chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[11] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[12][13] Sonochemistry offers a green alternative by often allowing for reactions at lower bulk temperatures and in shorter timeframes.[14][15]

Rationale: The use of ultrasound in an aqueous medium can facilitate the reaction between sparingly soluble reactants by creating micro-emulsions and increasing the surface area of contact. This method is particularly effective for the synthesis of quinazolinone derivatives.[16]

Step-by-Step Protocol:

-

Reaction Setup:

-

In a suitable reaction flask, suspend the substituted anthranilic acid (1 mmol) and the appropriate isothiocyanate (1.1 mmol) in water (10-15 mL).

-

A catalytic amount of a surfactant or phase-transfer catalyst, such as dodecylbenzene sulfonic acid (DBSA), can be added to improve miscibility.[16]

-

-

Ultrasonic Irradiation:

-

Immerse the flask in an ultrasonic cleaning bath or use an ultrasonic probe.

-

Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) and power at room temperature or with gentle heating for a period of 30 minutes to a few hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product often precipitates from the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

Visualization of the General Reaction Mechanism:

Caption: General mechanism for the formation of 2-mercapto-substituted quinazolin-4(3H)-ones.

Catalyst- and Solvent-Free Synthesis: The Ideal Green Approach

The most environmentally benign synthetic methods are those that proceed without the need for a solvent or a catalyst.[17] These reactions are typically conducted by heating a mixture of the neat reactants.

Rationale: In some cases, the reaction between an anthranilic acid derivative and an isothiocyanate can be achieved by simply heating the neat reactants. This approach eliminates the need for solvents and catalysts, leading to a very high atom economy and minimal waste.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask, thoroughly mix the substituted anthranilic acid (1 mmol) and the appropriate isothiocyanate (1.1 mmol).

-

-

Heating:

-

Heat the mixture in an oil bath at a temperature typically ranging from 120°C to 160°C for several hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, the solid reaction mass is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

The solid product is then collected by filtration and can be further purified by recrystallization.

-

Comparative Analysis of Green Synthesis Methods

To aid in the selection of the most appropriate method for a specific application, the following table summarizes the key parameters of the described green synthesis protocols.

| Method | Energy Source | Solvent/Medium | Typical Reaction Time | Typical Yield | Key Advantages |

| Microwave-Assisted (DES) | Microwaves | Deep Eutectic Solvent | 5-15 minutes | High | Rapid, high yields, green solvent.[5][6] |

| Microwave-Assisted (Water) | Microwaves | Water | 10-30 minutes | Good to High | Environmentally benign solvent, rapid.[8][9] |

| Ultrasound-Assisted | Ultrasound | Water/Aqueous medium | 30 minutes - 2 hours | Good to High | Energy efficient, mild conditions.[12][16] |

| Solvent-Free Thermal | Conventional Heating | None | 1-5 hours | Moderate to Good | No solvent, high atom economy.[17] |

Conclusion and Future Perspectives

The green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones offers significant advantages over traditional methods in terms of environmental impact, efficiency, and safety. Microwave-assisted and ultrasound-assisted techniques, particularly when coupled with green solvents like water or deep eutectic solvents, have proven to be highly effective in accelerating these syntheses. The development of catalyst- and solvent-free methods represents the ultimate goal in sustainable chemistry for this important class of compounds.

Future research in this area will likely focus on the development of novel, recyclable catalysts, the use of biomass-derived solvents, and the application of flow chemistry to further enhance the sustainability and scalability of these synthetic processes. By embracing these green methodologies, researchers and drug development professionals can contribute to a more sustainable future for the pharmaceutical industry.

References

- Molnár, M., et al. (2020). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Journal of the Indian Chemical Society.

- Wang, L., et al. (2019). The synthesis of quinazolinones and quinolines in water.

- Microwave‐assisted synthesis of 2‐mercaptoquinazolin‐4(3H)‐ones in choline chloride:urea (1:2).

- Ghosh, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Full article.

- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH.

- An expedient, mild and highly efficient green synthesis of 3-mercapto Quinazolinone derivatives were synthesized using β-cyclodextrin as a phase transfer c

- Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones under catalyst and solvent free conditions. RSC Publishing.

- Al-Subaie, A. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

- Green synthesis of quinazolinone derivatives by using a recyclable heteropoly acid catalyst.

- Zhang, Y., et al. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media.

- Besson, T., et al. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening.

- Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. MDPI.

- El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry.

- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI.

- Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed.

- Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing).

- Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. PMC.

- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid

- Chen, J., et al. (2015). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.

- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI.

- Ultrasound-assisted synthesis of pyrimidines and their fused deriv

- Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimiz

- Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evalu

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 17. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Rapid and Efficient Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthesis of Quinazolinones

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These heterocyclic compounds are known to exhibit pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3] The development of efficient and environmentally friendly synthetic methods for quinazolinone derivatives is, therefore, a significant area of research in drug discovery and development.[4][5]

Traditionally, the synthesis of quinazolinones often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and cleaner reaction profiles.[4][9] This "green chemistry" approach minimizes waste and energy consumption, aligning with modern standards for sustainable chemical synthesis.[10]

This application note provides a detailed protocol for the microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-one derivatives, a class of compounds with significant therapeutic potential. We will delve into the underlying principles of microwave heating and present a robust, step-by-step methodology that is both rapid and efficient.

The Power of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of certain molecules (polar molecules and ions) to absorb microwave energy and convert it into heat. This process, known as dielectric heating, involves two primary mechanisms: dipolar polarization and ionic conduction.[5] Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwave irradiation heats the reaction mixture volumetrically and uniformly.[8] This rapid and efficient energy transfer leads to a significant reduction in reaction times, often from hours to minutes, and can also enhance reaction selectivity and yield.[5][9]

General Reaction Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-one derivatives, from starting materials to the final, characterized product.

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: One-Pot Synthesis from Anthranilic Acid, Primary Amines, and an Orthoester

This protocol details a one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones under microwave irradiation. This method is highly efficient and avoids the isolation of intermediates.[11]

Materials and Reagents:

-

Anthranilic acid

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Triethyl orthoformate

-

Microwave synthesizer (monomode)

-

Microwave reaction vial with a magnetic stir bar

-

Ethanol (for recrystallization)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Experimental Procedure:

-

Reagent Preparation: In a clean and dry microwave reaction vial, add anthranilic acid (1 mmol), the desired primary amine (1 mmol), and triethyl orthoformate (1.5 mmol).

-

Reaction Setup: Seal the vial and place it in the cavity of the microwave synthesizer.

-

Microwave Irradiation: Irradiate the reaction mixture at a constant power of 300 W for 3-5 minutes. The reaction progress can be monitored by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vial to cool to room temperature.

-

Isolation and Purification: The resulting solid product is typically pure enough for most applications. For further purification, the crude product can be recrystallized from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.

Proposed Reaction Mechanism:

The proposed mechanism for this one-pot synthesis involves the initial formation of an intermediate from the reaction of anthranilic acid and the primary amine, which then undergoes cyclization with the orthoester to form the final quinazolinone product.[11]

Protocol 2: Two-Step Synthesis from 2-Aminobenzamide and an Aldehyde

This protocol outlines a versatile two-step synthesis involving the condensation of 2-aminobenzamide with an aldehyde, followed by oxidation to the quinazolinone. Microwave irradiation can be effectively used to accelerate the initial condensation step.[2][12]

Materials and Reagents:

-

2-Aminobenzamide

-

Substituted aldehyde (aromatic or aliphatic)

-

Catalyst (e.g., a catalytic amount of a Lewis acid like SbCl₃ or a copper catalyst)[13]

-

Solvent (if required, e.g., ethanol)

-

Microwave synthesizer

-

Standard laboratory equipment for work-up and purification

Experimental Procedure:

-

Condensation Reaction: In a microwave reaction vial, combine 2-aminobenzamide (1 mmol), the aldehyde (1 mmol), and a catalytic amount of the chosen catalyst. If a solvent is used, add it to the mixture.

-

Microwave Irradiation: Seal the vial and irradiate in the microwave synthesizer. Typical conditions can range from 80-130°C for 5-15 minutes.[14] Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, the solvent (if used) is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water. The organic layer is dried and concentrated to give the crude 2,3-dihydroquinazolin-4(1H)-one.

-

Oxidation (if required): The intermediate 2,3-dihydroquinazolin-4(1H)-one can be oxidized to the corresponding quinazolin-4(3H)-one using a suitable oxidizing agent.

-

Purification: The final product is purified by column chromatography on silica gel or by recrystallization.

Characterization of 3-Substituted-Quinazolin-4(3H)-ones

To ensure the successful synthesis of the desired products, proper characterization is essential. The following are typical spectroscopic data for this class of compounds:

-

¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton at the C-2 position of the quinazolinone ring, if present, shows a characteristic peak around δ 8.3 ppm.[11] Protons of the substituent at the N-3 position will have characteristic chemical shifts depending on their chemical environment.

-

¹³C NMR: The carbonyl carbon (C-4) of the quinazolinone ring typically resonates around δ 160-165 ppm. Aromatic carbons will appear in the range of δ 115-150 ppm.

-

IR (Infrared Spectroscopy): A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1670-1690 cm⁻¹. C=N stretching vibrations may appear around 1600-1630 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound.

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 2-15 minutes[15] | 5-16 hours[14][15] |

| Yield | 82-94%[15] | 55-68%[14][15] |

| Energy Consumption | Lower | Higher |

| Solvent Usage | Often solvent-free or reduced[10][14] | Typically requires larger volumes |

| By-products | Minimized[6] | More prevalent |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider optimizing the microwave parameters (power, temperature, and time). The choice of solvent and catalyst can also significantly impact the reaction outcome.

-

Incomplete Reaction: Ensure the reagents are pure and dry. An increase in the irradiation time or temperature may be necessary.

-

Side Product Formation: Adjusting the reaction conditions, such as lowering the temperature or using a more selective catalyst, can help minimize the formation of unwanted by-products.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-substituted-quinazolin-4(3H)-one derivatives.[4] The protocols outlined in this application note offer a rapid, efficient, and environmentally conscious approach for researchers in medicinal chemistry and drug development. The substantial reduction in reaction times and increase in yields make MAOS a highly attractive alternative to conventional synthetic methods.

References

-

International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available from: [Link]

-

Shaabani, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

-

Jadhav, S. D., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances. Available from: [Link]

-

Gawande, M. B., et al. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Technology. Available from: [Link]

-

Li, J., et al. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society. Available from: [Link]

-

EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]

-

Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one derivatives. Polycyclic Aromatic Compounds. Available from: [Link]

-

Current Organic Synthesis. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]

-

Li, J., et al. (2012). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Synthetic Communications. Available from: [Link]

-

Mishra, A. D. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Applicable Chemistry. Available from: [Link]

-

Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available from: [Link]

-

Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

-

Molecules. (2023). Reaction of aldehydes and 2-aminobenzophenones under microwave heating conditions. Available from: [Link]

-

Le, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available from: [Link]

-

Journal of Pharmaceutical Research International. (2022). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Available from: [Link]

-

ResearchGate. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available from: [Link]

-

Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

-

ResearchGate. (2022). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. Available from: [Link]

-

Open Science. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 3-substituted-4(3H)-quinazolinones 22. Available from: [Link]

-

MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Available from: [Link]

-

ResearchGate. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available from: [Link]

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. tandfonline.com [tandfonline.com]

- 12. ghru.edu.af [ghru.edu.af]

- 13. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]

- 14. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Quinazolinone Derivatives

Introduction: The Cell Cycle as a Therapeutic Target in Oncology

The cell cycle is a fundamental, highly regulated process that governs the duplication and division of cells.[1][2] It is composed of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[1][2] Progression through these phases is tightly controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[3] This intricate machinery ensures the faithful replication and segregation of the genome, maintaining cellular and organismal integrity.

A hallmark of cancer is the deregulation of this process, leading to uncontrolled cell proliferation.[4][5][6] Mutations in genes that encode for cell cycle regulators can cause cells to bypass critical checkpoints, which normally serve to detect and repair DNA damage or initiate programmed cell death (apoptosis) if the damage is irreparable.[2][5][7] This loss of control makes the cell cycle an attractive target for anticancer therapies.[1][7] By inducing cell cycle arrest, therapeutic agents can halt the proliferation of cancer cells and, in some cases, trigger apoptosis.[8]

Quinazolinone derivatives are a class of heterocyclic compounds that have emerged as promising anticancer agents due to their diverse biological activities.[9][10][11] Many of these derivatives have been shown to exert their antitumor effects by modulating key cellular processes, including cell cycle progression.[8][9][12] The mechanisms of action are varied, with some compounds inhibiting tubulin polymerization, a critical process for mitotic spindle formation, while others target key signaling molecules like protein kinases that regulate cell cycle transitions.[8][9][12][13][14] For instance, certain quinazolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase or the G1 phase, effectively halting cell division.[8][14][15][16]